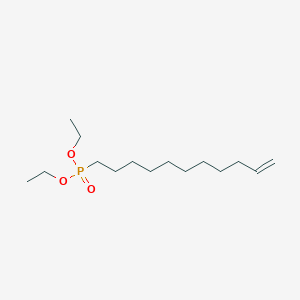

Diethyl-10-undecenylphosphonate

Description

Diethyl-10-undecenylphosphonate (IUPAC name: diethyl 10-undecyn-1-ylphosphonate) is an organophosphorus compound characterized by a terminal alkyne group (C≡C) and a phosphonate ester moiety. Its molecular formula is C₁₅H₂₉O₃P, with a molecular weight of 288.37 g/mol . The compound features a linear hydrocarbon chain (11 carbons) terminated by a triple bond and a diethylphosphonate group. Key properties include:

Properties

CAS No. |

156125-40-5 |

|---|---|

Molecular Formula |

C15H31O3P |

Molecular Weight |

290.38 g/mol |

IUPAC Name |

11-diethoxyphosphorylundec-1-ene |

InChI |

InChI=1S/C15H31O3P/c1-4-7-8-9-10-11-12-13-14-15-19(16,17-5-2)18-6-3/h4H,1,5-15H2,2-3H3 |

InChI Key |

LHHVEENJBDKEOB-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCC=C)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl Ethylphosphonite

IUPAC Name : Diethyl ethylphosphonite

Molecular Formula : C₆H₁₅O₂P

Molecular Weight : 162.16 g/mol

CAS Registry Number : 2651-85-6 .

Key Differences:

- Structural Implications: The long alkyne chain in this compound increases hydrophobicity and may enhance binding to nonpolar substrates, whereas Diethyl Ethylphosphonite’s compact structure favors solubility in polar solvents.

- Reactivity : Phosphonites (P(III)) are more nucleophilic and prone to oxidation compared to phosphonates (P(V)), limiting their stability in aerobic conditions .

General Trends in Phosphonate/Phosphonite Chemistry

- Phosphonates (P=O) : Widely used as flame retardants, metal ligands, and bioactive molecules due to their hydrolytic stability and strong coordination with metal ions .

- Phosphonites (P–O–R) : Primarily intermediates in synthesizing phosphine ligands (e.g., for transition-metal catalysis) but require inert handling due to air sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.